molecular formula C16H13FN2O3 B8349066 4-(1H-benzimidazol-2-ylmethoxy)-2-fluoro-5-methoxy-benzaldehyde

4-(1H-benzimidazol-2-ylmethoxy)-2-fluoro-5-methoxy-benzaldehyde

Cat. No.: B8349066
M. Wt: 300.28 g/mol
InChI Key: GPCJGUOHQGCWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-benzimidazol-2-ylmethoxy)-2-fluoro-5-methoxy-benzaldehyde is a useful research compound. Its molecular formula is C16H13FN2O3 and its molecular weight is 300.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H13FN2O3

Molecular Weight

300.28 g/mol

IUPAC Name

4-(1H-benzimidazol-2-ylmethoxy)-2-fluoro-5-methoxybenzaldehyde

InChI

InChI=1S/C16H13FN2O3/c1-21-14-6-10(8-20)11(17)7-15(14)22-9-16-18-12-4-2-3-5-13(12)19-16/h2-8H,9H2,1H3,(H,18,19)

InChI Key

GPCJGUOHQGCWDH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)F)OCC2=NC3=CC=CC=C3N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Fluoro-4-hydroxy-5-methoxy-benzaldehyde (39, 0.290 g, 1.7 mmol, prepared as described in Scheme 12 of Example 15) was dissolved in N,N-dimethylformamide (20 mL, 200 mmol). Sodium hydride (60% dispersion in oil, 0.852 g, 2.13 mmol) was added to the solution and after the mixture was stirred for 20 minutes at room temperature, 2-chloromethyl-1H-benzoimidazole (106, 0.28 g, 1.7 mmol) was added to the reaction. The obtained mixture was heated to 80° C. and stirred overnight. After cooling to room temperature, the reaction was poured into water and extracted with ethyl acetate. The organic portion was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and purified by silica gel column chromatography eluting with a gradient of ethyl acetate (40 to 100%) in hexane to give the desired compound (142, 0.233 g, 45%).
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.852 g
Type
reactant
Reaction Step Two
Quantity
0.28 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
45%

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